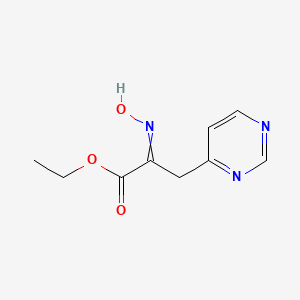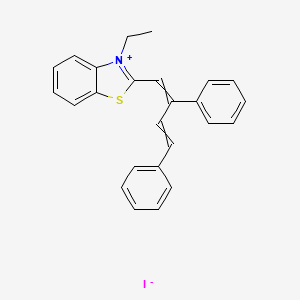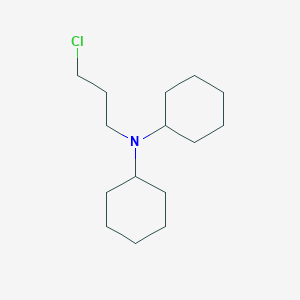
N-ethyl-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might include the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the N-ethyl group: This can be done through alkylation reactions using ethyl halides.
Formation of the carboxamide group: This step typically involves the reaction of the pyrazole derivative with an appropriate amine or amide-forming reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halides, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, analgesic, or anticancer properties.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
Mécanisme D'action
The mechanism of action of N-ethyl-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-ethyl-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide
- N-ethyl-1-(4-methoxyphenyl)-4-(trifluoromethyl)pyrazole-4-carboxamide
- N-ethyl-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Uniqueness
N-ethyl-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the trifluoromethyl group, in particular, can enhance its metabolic stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
98534-50-0 |
|---|---|
Formule moléculaire |
C14H14F3N3O2 |
Poids moléculaire |
313.27 g/mol |
Nom IUPAC |
N-ethyl-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C14H14F3N3O2/c1-3-18-13(21)11-8-19-20(12(11)14(15,16)17)9-4-6-10(22-2)7-5-9/h4-8H,3H2,1-2H3,(H,18,21) |
Clé InChI |
UDLFTBSHYJKGSE-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)




![2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)](/img/structure/B14346386.png)

